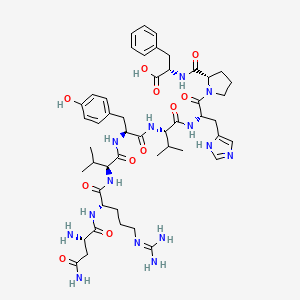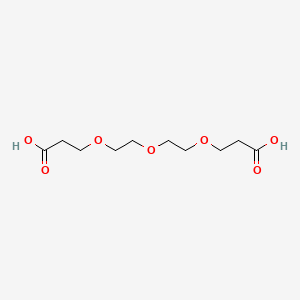
Bis-PEG3-acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Bis-PEG3-acid is a PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These primary amine groups are prevalent in various biological molecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction allows this compound to link other molecules together, particularly in the synthesis of PROTACs .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the molecules it is linked to. As a component of PROTACs, it could potentially influence a wide range of pathways depending on the target protein of the PROTAC .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG structure. PEG linkers are known for their water solubility, lack of toxicity, and well-defined chain lengths . These characteristics can enhance the bioavailability of drugs by increasing their solubility and stability .
Result of Action
The molecular and cellular effects of this compound are primarily related to its role as a linker. By forming stable amide bonds with primary amine groups, it can facilitate the attachment of various molecules, including drugs and targeting ligands . This can result in targeted drug delivery or the degradation of specific proteins when used in PROTACs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for this compound to form amide bonds . Additionally, the hydrophilic nature of PEG linkers means they are more stable and effective in aqueous environments .
Analyse Biochimique
Biochemical Properties
Bis-PEG3-acid interacts with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows it to be used in various biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of molecules with PEG-containing derivatives .
Cellular Effects
They can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .
Molecular Mechanism
The terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators such as EDC or DCC . This mechanism allows this compound to interact with various biomolecules, potentially influencing their function and expression.
Temporal Effects in Laboratory Settings
Peg and its derivatives are known for their stability and longevity in various experimental conditions .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently lacking. The pig model has been used to predict oral bioavailability and in vivo pharmacokinetic parameters of new drugs , which could potentially be applied to this compound.
Metabolic Pathways
Peg3, a gene associated with PEG, has been shown to control lipogenesis through ACLY , suggesting potential involvement in lipid metabolism pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely facilitated by its hydrophilic PEG spacer, which increases its solubility in aqueous media .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'acide bis-PEG3 est synthétisé par une série de réactions chimiques impliquant le couplage d'unités d'éthylène glycol avec des groupes d'acides carboxyliques. Le processus implique généralement les étapes suivantes :
Activation des groupes d'acides carboxyliques : Les groupes d'acides carboxyliques sont activés à l'aide de réactifs tels que le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDC) ou le 1-[bis(diméthylamino)méthylène]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxyde hexafluorophosphate (HATU).
Réaction de couplage : Les groupes d'acides carboxyliques activés réagissent avec les unités d'éthylène glycol pour former des liaisons amides stables.
Méthodes de production industrielle
En milieu industriel, la production d'acide bis-PEG3 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la cohérence et la qualité du produit final. Le composé est généralement produit en qualité réactif pour la recherche .
Analyse Des Réactions Chimiques
Types de réactions
L'acide bis-PEG3 subit diverses réactions chimiques, notamment :
Formation de liaisons amides : Les groupes d'acides carboxyliques terminaux réagissent avec les groupes d'amines primaires en présence d'activateurs tels que l'EDC ou le HATU pour former des liaisons amides stables.
Estérification : Les groupes d'acides carboxyliques peuvent également subir des réactions d'estérification avec des alcools en présence de catalyseurs.
Réactifs et conditions courants
EDC : Utilisé pour activer les groupes d'acides carboxyliques afin de former des liaisons amides.
HATU : Un autre activateur pour les groupes d'acides carboxyliques.
Alcools : Utilisés dans les réactions d'estérification.
Principaux produits formés
Amides : Formés par la réaction d'acides carboxyliques avec des amines.
Esters : Formés par des réactions d'estérification avec des alcools.
Applications de la recherche scientifique
L'acide bis-PEG3 a une large gamme d'applications dans la recherche scientifique, notamment :
Biologie : Utilisé dans la modification de biomolécules pour améliorer leur solubilité et leur stabilité.
Industrie : Appliqué dans la production de produits PEGylés pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de l'acide bis-PEG3 implique sa capacité à former des liaisons amides stables avec les groupes d'amines primaires. Cette réaction est facilitée par l'activation des groupes d'acides carboxyliques à l'aide de réactifs tels que l'EDC ou le HATU . L'espaceur PEG hydrophile augmente la solubilité du composé dans les milieux aqueux, ce qui en fait un lieur idéal pour diverses applications .
Applications De Recherche Scientifique
Bis-PEG3-acid has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Composés similaires
Acide bis-PEG4 : Contient quatre unités d'éthylène glycol et deux groupes d'acides carboxyliques terminaux.
Acide bis-PEG2 : Contient deux unités d'éthylène glycol et deux groupes d'acides carboxyliques terminaux.
Unicité
L'acide bis-PEG3 est unique en raison de sa longueur spécifique de trois unités d'éthylène glycol, qui offre un équilibre optimal entre solubilité et réactivité. Cela en fait un lieur polyvalent pour diverses applications chimiques et biologiques .
Propriétés
IUPAC Name |
3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O7/c11-9(12)1-3-15-5-7-17-8-6-16-4-2-10(13)14/h1-8H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUHYUKINZPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


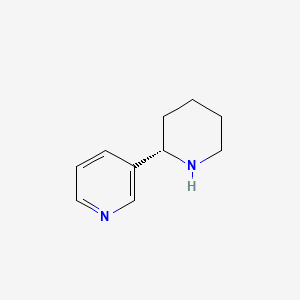
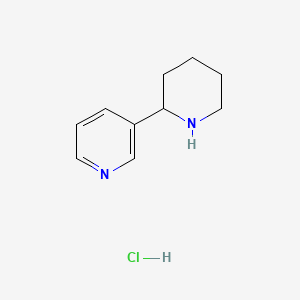

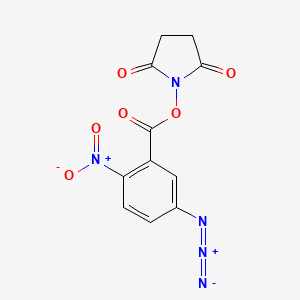
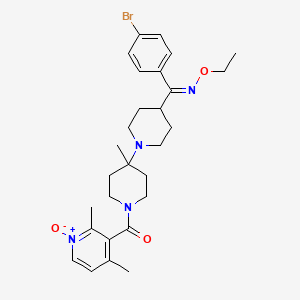
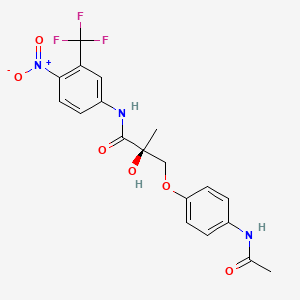
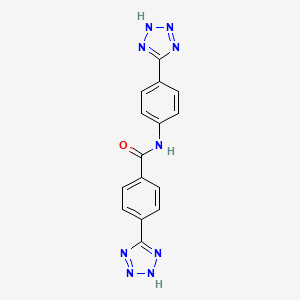

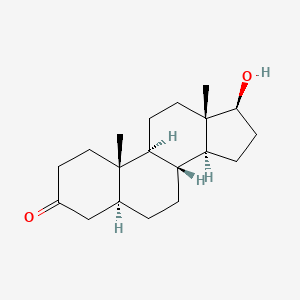
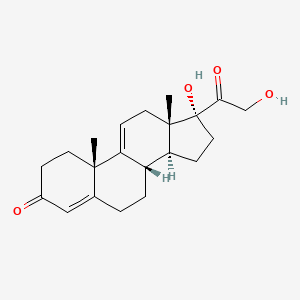
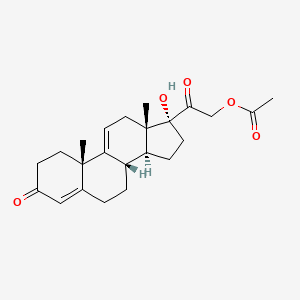

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
